N-Benzyl-L-leucine methyl ester*HCl

Catalog No.
S1794043
CAS No.
1010385-26-8
M.F
C14H21NO2*HCl
M. Wt
235,33*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-L-leucine methyl ester*HCl

CAS Number

1010385-26-8

Product Name

N-Benzyl-L-leucine methyl ester*HCl

Molecular Formula

C14H21NO2*HCl

Molecular Weight

235,33*36,45 g/mole

Synonyms

N-Benzyl-L-leucine methyl ester*HCl;Bzl-Leu-OMe*HCl
  • Peptide Synthesis

    The presence of an ester group (CH3COO) at the C-terminus and a benzyl protecting group (CH2Ph) at the N-terminus makes N-BLME HCl a potential building block for peptide synthesis. PubChem: These protecting groups can be selectively removed under specific conditions to allow for chain elongation and formation of complex peptides.

  • Enzyme Studies

    N-BLME HCl may serve as a substrate analog for enzymes that recognize the L-leucine side chain. Studying enzyme interactions with N-BLME HCl can provide insights into the enzyme's mechanism of action and substrate specificity.

  • Development of Therapeutic Agents

N-Benzyl-L-leucine methyl ester hydrochloride is a chemical compound characterized by its structure, which includes a benzyl group attached to the amino acid leucine. The molecular formula for this compound is C15_{15}H22_{22}ClN1_{1}O2_{2}, with a molecular weight of approximately 279.33 g/mol. This compound is often used in organic synthesis and pharmaceutical applications due to its unique properties and biological activities.

N-BLME·HCl itself is not likely to have a specific biological mechanism of action. Its primary function is as a building block for peptide synthesis. Once incorporated into a peptide sequence, the specific mechanism of action will depend on the function of the resulting peptide.

  • Wear gloves and eye protection to avoid skin and eye contact.
  • Use in a well-ventilated area.
  • Dispose of according to laboratory safety regulations.
, including:

  • Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding L-leucine and benzyl alcohol.
  • Reduction: The compound can be reduced to form corresponding alcohols or amines.
  • Oxidation: It can also participate in oxidation reactions leading to the formation of different derivatives.
  • Substitution Reactions: The benzyl group can be replaced with other functional groups under specific conditions.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry and organic synthesis .

N-Benzyl-L-leucine methyl ester hydrochloride exhibits notable biological activities, particularly in its role as a potential inhibitor for various enzymes. Specifically, it has been studied for its inhibitory effects on proteases, which are critical in many biochemical pathways. The compound's structure allows it to interact effectively with active sites of enzymes, making it a candidate for drug development in treating diseases linked to protease activity .

The synthesis of N-Benzyl-L-leucine methyl ester hydrochloride typically involves several steps:

  • Formation of the Methyl Ester: L-leucine is reacted with methanol in the presence of an acid catalyst to form L-leucine methyl ester.
  • Benzylation: The methyl ester is then treated with benzyl chloride or benzyl bromide under basic conditions to introduce the benzyl group.
  • Formation of Hydrochloride Salt: Finally, the product can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

These methods highlight the compound's synthetic accessibility and versatility in laboratory settings .

N-Benzyl-L-leucine methyl ester hydrochloride has various applications, including:

  • Pharmaceutical Development: It serves as a precursor in synthesizing bioactive compounds and pharmaceuticals, particularly those targeting protease inhibitors.
  • Research: Used extensively in biochemical research to study enzyme kinetics and mechanisms.
  • Peptide Synthesis: Acts as a building block in peptide synthesis due to its amino acid structure.

These applications underline its significance in both academic research and industrial processes .

Interaction studies involving N-Benzyl-L-leucine methyl ester hydrochloride have focused on its binding affinity with various enzymes. Research indicates that this compound can effectively inhibit specific proteases, suggesting potential therapeutic applications. Studies often utilize techniques like molecular docking and kinetic assays to elucidate these interactions, providing insights into how structural modifications can enhance or diminish biological activity .

Several compounds share structural similarities with N-Benzyl-L-leucine methyl ester hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
N-Cbz-L-leucine methyl esterContains a carbobenzoxy group instead of benzylOften used as a protecting group in peptide synthesis
L-Leucine methyl esterLacks the benzyl substituentMore hydrophilic and less lipophilic than N-benzyl variant
Benzyl-L-valine methyl esterContains a valine residue insteadDifferent amino acid backbone affects biological activity

N-Benzyl-L-leucine methyl ester hydrochloride is unique due to its specific combination of hydrophobic characteristics from the benzyl group and the amino acid structure, granting it distinct biological properties compared to these similar compounds .

Molecular Structure Analysis

N-Benzyl-L-leucine methyl ester hydrochloride represents a sophisticated amino acid derivative characterized by its molecular formula C₁₄H₂₂ClNO₂ and molecular weight of 271.78 g/mol [2]. This compound serves as a protected form of L-leucine, incorporating both amino and carboxyl protecting groups that facilitate its use in peptide synthesis and organic transformations . The systematic International Union of Pure and Applied Chemistry name for this compound is methyl (2S)-2-(benzylamino)-4-methylpentanoate hydrochloride, reflecting its stereochemical configuration and functional group arrangement [2].

Functional Group Configuration

The molecular architecture of N-Benzyl-L-leucine methyl ester hydrochloride encompasses several distinct functional groups that contribute to its chemical behavior and synthetic utility [8]. The primary functional groups include a secondary amine that has been N-benzylated, a methyl ester derived from the original carboxylic acid functionality, and a hydrochloride salt formed through protonation of the amino nitrogen [2] [28]. The compound contains an α-amino acid backbone characteristic of proteinogenic amino acids, with the α-carbon serving as the central structural element connecting the amino and carboxyl functionalities [31] [32].

The functional group arrangement follows the standard α-amino acid pattern, where the α-carbon is bonded to four distinct substituents: a hydrogen atom, the N-benzyl amino group, the methyl ester carbonyl group, and the leucine-specific isobutyl side chain [32] [34]. This tetrahedral arrangement around the α-carbon creates the chiral center that defines the stereochemical properties of the molecule [20] [36]. The hydrochloride salt formation occurs through protonation of the benzyl-protected amino group, resulting in a positively charged ammonium ion paired with a chloride anion [28].

Functional GroupChemical FormulaPositionProperties
N-Benzyl Amino Group-NH(CH₂C₆H₅)α-PositionSecondary amine, protected form
Methyl Ester-COOCH₃Carboxyl terminusEster linkage, hydrolyzable
Isobutyl Side Chain-CH₂CH(CH₃)₂β-PositionBranched alkyl chain
Hydrochloride SaltCl⁻Associated with NH₂⁺Ionic interaction

Benzyl Protecting Group Properties

The benzyl protecting group attached to the amino nitrogen exhibits characteristic properties that make it particularly valuable in organic synthesis and peptide chemistry [23] [24]. The benzyl group (C₆H₅CH₂-) functions as a robust protecting group that effectively masks the nucleophilic properties of the amino nitrogen while remaining stable under a variety of reaction conditions [23] [29]. This protection strategy prevents unwanted side reactions during synthetic transformations and allows for selective manipulation of other functional groups within the molecule [24].

The benzyl protecting group demonstrates remarkable stability towards basic conditions, nucleophilic attack, and mild acidic environments [24] [25]. However, it can be selectively removed through catalytic hydrogenation using palladium on carbon as a catalyst, a process known as hydrogenolysis [24] [29]. This removal mechanism involves the cleavage of the benzylic carbon-nitrogen bond, regenerating the free amino group and producing toluene as a byproduct [24]. The selectivity of this deprotection method allows for the preservation of other functional groups, including ester linkages, during the deprotection process [29].

The benzyl group enhances the overall stability of the amino acid derivative by reducing the basicity of the nitrogen atom through electron delocalization with the aromatic ring system [24] [29]. This stabilization effect contributes to the improved handling properties and storage stability of the protected amino acid compared to its unprotected counterpart [8]. The aromatic character of the benzyl group also imparts distinctive spectroscopic properties that facilitate structural characterization and monitoring of synthetic transformations [24].

Leucine Backbone Structure

The leucine backbone structure in N-Benzyl-L-leucine methyl ester hydrochloride maintains the fundamental architectural elements characteristic of this branched-chain amino acid [31] [32]. L-leucine belongs to the family of branched-chain amino acids, distinguished by its isobutyl side chain that extends from the β-carbon position [31] [37]. The backbone consists of the α-carbon center bonded to the amino group, carboxyl group, and the characteristic branched alkyl side chain [32] [34].

The isobutyl side chain (-CH₂CH(CH₃)₂) represents a defining structural feature that differentiates leucine from other amino acids [31] [35]. This branched configuration creates a hydrophobic character that influences the compound's solubility properties and biological interactions [31] [34]. The side chain branching occurs at the γ-carbon, where two methyl groups are attached, creating the distinctive isopropyl terminal structure [35] [37].

The leucine backbone maintains its L-configuration in the derivatized form, preserving the natural stereochemistry found in biological systems [20] [31]. This configuration ensures compatibility with enzymatic systems and maintains the structural integrity required for potential biological applications [31] [34]. The α-carbon serves as the sole chiral center in the molecule, with the (S)-configuration corresponding to the L-amino acid nomenclature [20] [32].

Structural ElementDescriptionChemical Significance
α-CarbonCentral chiral carbonStereochemical center
β-CarbonFirst carbon of side chainConnection point to isobutyl group
γ-CarbonBranching pointBears two methyl substituents
Isobutyl Chain-CH₂CH(CH₃)₂Hydrophobic character

Methyl Ester Terminal Group

The methyl ester terminal group represents a crucial protective modification of the original carboxylic acid functionality inherent to amino acids [27] [30]. This esterification transforms the acidic carboxyl group (-COOH) into a neutral ester linkage (-COOCH₃), fundamentally altering the chemical reactivity and physical properties of the molecule [27] [28]. The methyl ester group exhibits characteristic structural features including a planar arrangement around the carbonyl carbon due to sp² hybridization and resonance stabilization [30].

The ester functionality demonstrates enhanced lipophilicity compared to the parent carboxylic acid, facilitating dissolution in organic solvents and improving synthetic accessibility [27] [30]. The carbonyl carbon of the ester group exhibits electrophilic character, making it susceptible to nucleophilic attack under appropriate conditions [27]. This reactivity pattern enables selective hydrolysis of the ester bond to regenerate the free carboxylic acid when desired [28] [30].

The methyl ester protection strategy offers several synthetic advantages, including stability under basic conditions and compatibility with a wide range of organic transformations [27] [30]. The ester bond can be selectively cleaved through hydrolysis using either acidic or basic conditions, with basic hydrolysis (saponification) being particularly effective [28] [30]. The relatively small size of the methyl group minimizes steric hindrance while providing adequate protection of the carboxyl functionality [27].

Stereochemical Properties

L-Configuration Significance

The L-configuration of N-Benzyl-L-leucine methyl ester hydrochloride represents a fundamental stereochemical feature that defines its three-dimensional molecular architecture and biological relevance [20] [21]. The L-designation corresponds to the (S)-absolute configuration at the α-carbon, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature [20] [32]. This configuration aligns with the natural stereochemistry found in proteinogenic amino acids and ensures compatibility with biological systems [20] [31].

The L-configuration significance extends beyond mere nomenclature, influencing molecular recognition, enzymatic interactions, and pharmacological properties [20] [21]. In the Fischer projection representation, the L-configuration places the amino group on the left side of the vertical carbon chain when the carboxyl group is positioned at the top [20] [36]. This spatial arrangement creates a specific three-dimensional shape that determines how the molecule interacts with chiral environments and biological receptors [20] [21].

The preservation of L-configuration during synthetic modifications ensures that the derivative maintains its stereochemical integrity and potential for biological activity [18] [20]. The configurational stability depends on the absence of racemization-inducing conditions during synthesis and handling [18] [19]. Factors that can influence configurational stability include temperature, pH, and the presence of strong bases or nucleophiles that might facilitate enolate formation at the α-carbon [18] [19].

Chiral Center Analysis

The chiral center analysis of N-Benzyl-L-leucine methyl ester hydrochloride focuses on the α-carbon as the sole stereogenic center within the molecular structure [20] [32]. This carbon atom exhibits tetrahedral geometry with four distinct substituents: a hydrogen atom, the N-benzyl amino group, the methyl ester carbonyl group, and the isobutyl side chain [32] [36]. The presence of four different groups attached to the α-carbon creates the conditions necessary for chirality and optical activity [20] [34].

The chiral center configuration follows the (S)-absolute configuration according to the Cahn-Ingold-Prelog priority system [20] [32]. The priority assignment places the methyl ester carbonyl group as the highest priority substituent, followed by the N-benzyl amino group, the isobutyl side chain, and finally the hydrogen atom as the lowest priority [20]. When viewed along the carbon-hydrogen bond with hydrogen pointing away from the observer, the remaining three groups are arranged in a counterclockwise direction, confirming the (S)-configuration [20] [36].

The chiral center stability is enhanced by the protecting groups, which reduce the acidity of the α-hydrogen and minimize the risk of racemization [18] [19]. The electron-withdrawing nature of the ester group and the electron-donating character of the N-benzyl group create a balanced electronic environment that maintains configurational integrity [18] [20]. Monitoring of chiral center integrity can be accomplished through optical rotation measurements and chiral chromatographic analysis [18] [19].

Optical Rotation Parameters

The optical rotation parameters of N-Benzyl-L-leucine methyl ester hydrochloride provide quantitative measures of its stereochemical properties and enantiomeric purity [8] [18]. The specific optical rotation [α]D²⁰ has been reported as +19 ± 2° when measured at a concentration of 1 g/100 mL in methanol [8]. This positive rotation value indicates dextrorotatory behavior, meaning the compound rotates plane-polarized light in a clockwise direction when viewed along the light path [20] [21].

The optical rotation measurement conditions significantly influence the observed values, with solvent choice, concentration, temperature, and wavelength all contributing to the final reading [18] [20]. Methanol serves as the standard solvent for these measurements due to its ability to dissolve the hydrochloride salt effectively while maintaining solution clarity [8] [18]. The sodium D-line (589 nm) wavelength and 20°C temperature represent standard conditions for optical rotation determinations [18] [20].

The magnitude of optical rotation reflects both the inherent asymmetry of the molecule and the effectiveness of the chromophoric groups in interacting with polarized light [18] [20]. The benzyl group contributes to the optical rotation through its aromatic character and proximity to the chiral center [18] [24]. Variations in optical rotation values can indicate changes in enantiomeric purity, making this measurement a valuable tool for assessing the stereochemical quality of synthetic preparations [18] [19].

ParameterValueConditionsSignificance
[α]D²⁰+19 ± 2°c=1, MeOHDextrorotatory character
Wavelength589 nmSodium D-lineStandard measurement
Temperature20°CAmbient conditionsStandardized conditions
SolventMethanolPolar proticOptimal dissolution

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Profile

The nuclear magnetic resonance spectral profile of N-Benzyl-L-leucine methyl ester hydrochloride exhibits characteristic resonances that reflect its complex molecular structure and functional group arrangement [10] [11]. The proton nuclear magnetic resonance spectrum displays distinct signals corresponding to the various hydrogen environments within the molecule [10] [12]. The benzyl methylene protons typically appear as a characteristic singlet around 5.13 parts per million, reflecting the deshielding effect of the adjacent aromatic ring [12] [15].

The α-hydrogen proton resonates in the region between 4.36 and 4.40 parts per million, appearing as a complex multiplet due to coupling with the adjacent amino group and the β-methylene protons of the leucine side chain [10] [12]. The aromatic protons of the benzyl group generate signals in the characteristic aromatic region between 7.30 and 7.40 parts per million, typically appearing as a complex multiplet representing the five aromatic hydrogens [12] [15].

The methyl ester protons produce a distinct singlet around 3.75 parts per million, while the leucine side chain protons exhibit characteristic patterns consistent with the isobutyl structure [10] [11]. The β-methylene protons appear as a doublet of doublets around 2.27 parts per million, and the γ-hydrogen appears as a multiplet around 2.07 parts per million [10]. The terminal methyl groups of the isobutyl chain generate overlapping doublets between 0.84 and 1.00 parts per million [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through distinct signals for each carbon environment [10] [11]. The carbonyl carbon of the ester group typically resonates around 172-173 parts per million, while the aromatic carbons appear in the range of 125-140 parts per million [10] [12]. The aliphatic carbons of the leucine backbone and side chain produce signals in the expected upfield regions [10] [11].

Infrared Spectral Characteristics

The infrared spectral characteristics of N-Benzyl-L-leucine methyl ester hydrochloride reveal distinctive absorption bands that correspond to the various functional groups present in the molecule [12] [16]. The nitrogen-hydrogen stretching vibrations appear in the region around 3200-3400 cm⁻¹, though these may be broadened due to the hydrochloride salt formation and potential hydrogen bonding interactions [12] [16]. The presence of the protonated amino group in the salt form can shift and broaden these absorption bands compared to the free base form [16].

The carbonyl stretching vibration of the methyl ester group represents one of the most characteristic and diagnostic absorptions in the infrared spectrum [16] [27]. This absorption typically appears around 1730 cm⁻¹, though the exact frequency may be influenced by the electronic environment and potential conjugation effects [16] [30]. The ester carbonyl frequency can be slightly lower than typical aliphatic esters due to the proximity of the aromatic benzyl group and its electronic effects [16].

The aromatic carbon-hydrogen stretching vibrations from the benzyl group appear in the region around 3000-3100 cm⁻¹, providing evidence for the presence of the aromatic protecting group [16] [24]. Additional aromatic skeletal vibrations and out-of-plane bending modes appear in the fingerprint region below 1600 cm⁻¹ [16]. The aliphatic carbon-hydrogen stretching vibrations from the leucine backbone and methyl groups produce absorptions in the 2800-3000 cm⁻¹ region [16] [30].

Frequency Range (cm⁻¹)AssignmentIntensityNotes
3200-3400N-H stretchMedium-StrongBroadened in salt form
3000-3100Aromatic C-H stretchMediumBenzyl group
2800-3000Aliphatic C-H stretchStrongLeucine backbone
1730C=O stretch (ester)StrongCharacteristic ester peak
1600-1500Aromatic C=C stretchMediumBenzyl aromatics

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation patterns of N-Benzyl-L-leucine methyl ester hydrochloride provide valuable structural information through characteristic fragmentation pathways and diagnostic ion peaks [13] [14]. The molecular ion peak appears at m/z 271 for the protonated molecular ion [M+H]⁺, corresponding to the molecular weight of the compound after loss of the chloride counterion [2] [13]. This molecular ion peak serves as the starting point for various fragmentation processes that reveal structural details about the molecule [13] [14].

One of the most characteristic fragmentation pathways involves the loss of the benzyl group, resulting in a fragment ion at m/z 180 [M+H-C₇H₇]⁺ [13] [14]. This fragmentation occurs through cleavage of the carbon-nitrogen bond adjacent to the aromatic ring, a process facilitated by the stability of the benzyl cation (m/z 91) [14]. The benzyl cation itself represents a significant peak in the mass spectrum and serves as a diagnostic marker for N-benzyl protected amino acids [13] [14].

Additional fragmentation pathways include the loss of the methyl group from the ester functionality, producing an ion at m/z 240 [M+H-OCH₃]⁺ [13]. The leucine side chain can undergo characteristic fragmentation through loss of the isobutyl group, though this process is typically less prominent than the benzyl loss [13]. Sequential fragmentation can lead to further breakdown products, including ions corresponding to the loss of carbon dioxide (m/z 227) and formation of immonium ions characteristic of leucine (m/z 86) [13] [14].

The fragmentation patterns follow established mechanisms for amino acid esters and can be rationalized through consideration of ion stability and favorable elimination processes [13] [14]. The presence of the aromatic benzyl group provides additional stabilization for certain fragment ions and influences the overall fragmentation behavior compared to unprotected amino acid esters [14]. These fragmentation patterns serve as valuable tools for structural confirmation and can be used to distinguish this compound from related amino acid derivatives [13] [14].

m/z ValueIon AssignmentRelative IntensityFragmentation Process
271[M+H]⁺ModerateMolecular ion
240[M+H-OCH₃]⁺LowMethyl loss
180[M+H-C₇H₇]⁺HighBenzyl loss
91[C₇H₇]⁺HighBenzyl cation
86Leucine immoniumModerateSide chain fragmentation

Dates

Last modified: 08-15-2023

Explore Compound Types